N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide
Description
N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a carboxamide group
Properties
IUPAC Name |
N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-9(2)11-12(20)16-6-7-19(11)14(21)18-13-17-8-10(22-13)15(3,4)5/h8-9,11H,6-7H2,1-5H3,(H,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGZOMPBNCVKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCN1C(=O)NC2=NC=C(S2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring and the piperazine ring separately. The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The piperazine ring is often prepared via the reaction of ethylenediamine with dihaloalkanes.
Once the individual rings are synthesized, they are coupled together using a suitable coupling reagent such as carbodiimides or phosphonium salts
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the piperazine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group on the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the thiazole ring.
Alcohols: Formed from the reduction of the carbonyl group in the piperazine ring.
Substituted Thiazoles: Formed from nucleophilic substitution reactions on the thiazole ring.
Scientific Research Applications
N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions and enzymes, while the piperazine ring can bind to receptors and transporters. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide
- N-(5-tert-butyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide
- N-(5-tert-butyl-1,3-thiazol-2-yl)-1-[(S)-[4-(1,1-difluoroethyl)benzene]sulfinyl]cyclobutane-1-carboxamide
Uniqueness
N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide is unique due to its combination of a thiazole ring and a piperazine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
